An In-depth Technical Guide to 2,6-Difluorocinnamaldehyde
An In-depth Technical Guide to 2,6-Difluorocinnamaldehyde
CAS Number: 117338-43-9
This technical guide provides a comprehensive overview of 2,6-difluorocinnamaldehyde, a fluorinated aromatic aldehyde with significant applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its synthesis, properties, and potential mechanisms of action.
Chemical Properties and Data
2,6-Difluorocinnamaldehyde is a cinnamaldehyde derivative featuring two fluorine atoms at the 2 and 6 positions of the phenyl ring. These fluorine substitutions impart unique electronic properties and reactivity to the molecule, making it a valuable building block in organic synthesis.
| Property | Value | Reference |
| CAS Number | 117338-43-9 | [1] |
| Molecular Formula | C₉H₆F₂O | [1] |
| Molecular Weight | 168.14 g/mol | [1] |
| Appearance | White crystals | [1] |
| Purity | >97% | [1] |
| Synonyms | 3-(2,6-Difluorophenyl)acrylaldehyde, 3-(2,6-Difluorophenyl)prop-2-enal | [1] |
Spectral Data:
While specific, publicly available spectra for 2,6-difluorocinnamaldehyde are not readily found, the expected spectral characteristics can be inferred from its structure and data for similar compounds.
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¹H NMR: The proton NMR spectrum is expected to show signals for the aldehydic proton, the vinylic protons, and the aromatic protons. The aldehydic proton would appear as a doublet at a downfield chemical shift. The vinylic protons would show characteristic coupling constants for a trans configuration. The aromatic protons would exhibit complex splitting patterns due to coupling with each other and with the fluorine atoms.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the vinylic carbons, and the aromatic carbons. The carbons directly bonded to fluorine will appear as doublets due to C-F coupling.
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Infrared (IR) Spectroscopy: The IR spectrum will prominently feature a strong absorption band for the carbonyl (C=O) stretch of the aldehyde, typically in the range of 1685-1666 cm⁻¹ for an α,β-unsaturated aldehyde.[2] Other characteristic peaks would include C=C stretching of the alkene and the aromatic ring, and C-H stretching vibrations.
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Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the formyl group and other characteristic cleavages.
Synthesis of 2,6-Difluorocinnamaldehyde
The synthesis of 2,6-difluorocinnamaldehyde is most commonly achieved through a carbon-carbon bond-forming reaction starting from 2,6-difluorobenzaldehyde. The Horner-Wadsworth-Emmons (HWE) and Wittig reactions are the most utilized methods for this transformation, offering good stereoselectivity for the desired (E)-alkene.[3][4]
Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde.[3] This method is often preferred due to the higher nucleophilicity of the phosphonate carbanion and the ease of removal of the phosphate byproduct.[4]
Reaction Scheme:
Figure 1. Horner-Wadsworth-Emmons reaction for the synthesis of 2,6-Difluorocinnamaldehyde.
Experimental Protocol (General):
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Preparation of the Phosphonate Carbanion: A suitable phosphonate reagent, such as triethyl phosphonoacetate, is dissolved in an anhydrous aprotic solvent like tetrahydrofuran (THF). A strong base, typically sodium hydride (NaH), is added portion-wise at 0 °C to deprotonate the phosphonate and form the carbanion.[4]
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Reaction with Aldehyde: A solution of 2,6-difluorobenzaldehyde in the same anhydrous solvent is added dropwise to the solution of the phosphonate carbanion at 0 °C.
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Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
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Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel to yield the pure 2,6-difluorocinnamaldehyde.
Wittig Reaction
The Wittig reaction utilizes a phosphorus ylide to convert an aldehyde into an alkene.[5] Stabilized ylides generally favor the formation of the (E)-alkene.[5]
Reaction Scheme:
Figure 2. Wittig reaction for the synthesis of 2,6-Difluorocinnamaldehyde.
Experimental Protocol (General):
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Reaction Setup: 2,6-Difluorobenzaldehyde and the appropriate phosphorus ylide, such as (triphenylphosphoranylidene)acetaldehyde, are dissolved in an anhydrous solvent like dichloromethane (CH₂Cl₂).[6]
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Reaction Progression: The reaction mixture is stirred at room temperature for a specified period, with the progress monitored by TLC.
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Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then triturated with a non-polar solvent (e.g., hexanes) to precipitate the triphenylphosphine oxide byproduct.
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Purification: The filtrate is concentrated, and the crude product is purified by column chromatography on silica gel.
Applications in Drug Development and Biological Activity
2,6-Difluorocinnamaldehyde serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other biologically active macromolecules.[1] Its fluorinated phenyl ring is a desirable motif in medicinal chemistry, as fluorine substitution can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.
Antimicrobial Activity
Cinnamaldehyde and its derivatives are known to possess significant antimicrobial properties against a broad spectrum of bacteria and fungi.[7][8][9] The antimicrobial action is often attributed to the disruption of bacterial cell membranes and the inhibition of key cellular processes.[10]
2,6-Difluorocinnamaldehyde has been utilized in the synthesis of antimicrobial compounds. For instance, its reaction with methylbenzimidazole yields compounds with a demonstrated potency of 32 µg/mL.[1]
Potential Mechanism of Action: FtsZ Inhibition
A promising target for novel antibacterial agents is the filamentous temperature-sensitive protein Z (FtsZ), which is essential for bacterial cell division.[11][12] Inhibition of FtsZ leads to the disruption of cell division and ultimately bacterial cell death.
While direct studies on 2,6-difluorocinnamaldehyde as an FtsZ inhibitor are limited, derivatives of the structurally related 2,6-difluorobenzamide have been extensively investigated as potent FtsZ inhibitors.[11][13][14] The 2,6-difluorobenzamide motif has been identified as crucial for allosteric inhibition of FtsZ.[14] Given the structural similarities and the known antimicrobial activity of cinnamaldehydes, it is plausible that 2,6-difluorocinnamaldehyde or its derivatives could exert their antimicrobial effects, at least in part, through the inhibition of FtsZ.
Proposed Signaling Pathway Inhibition:
Figure 3. Proposed inhibitory action of 2,6-Difluorocinnamaldehyde on bacterial cell division via FtsZ.
This proposed mechanism suggests that 2,6-difluorocinnamaldehyde may interfere with the polymerization of FtsZ monomers into the Z-ring, a critical step in bacterial cell division. This disruption would halt the cell division process, leading to an antibacterial effect. Further research is needed to validate this specific mechanism for 2,6-difluorocinnamaldehyde.
Conclusion
2,6-Difluorocinnamaldehyde is a valuable and versatile fluorinated building block with significant potential in the development of new pharmaceuticals and advanced materials. Its synthesis from readily available precursors via established olefination reactions makes it an accessible intermediate for a wide range of applications. The known antimicrobial activity of cinnamaldehyde derivatives, coupled with the insights gained from related FtsZ inhibitors, suggests a promising avenue for the development of novel antibacterial agents based on the 2,6-difluorocinnamaldehyde scaffold. Further investigation into its precise biological mechanisms of action is warranted to fully exploit its therapeutic potential.
References
- 1. ossila.com [ossila.com]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. www1.udel.edu [www1.udel.edu]
- 6. (Triphenylphosphoranylidene)acetaldehyde | 2136-75-6 | Benchchem [benchchem.com]
- 7. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. air.unimi.it [air.unimi.it]
- 13. researchgate.net [researchgate.net]
- 14. Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications - PMC [pmc.ncbi.nlm.nih.gov]
